Carphenazine-d4 Dimaleate

Beschreibung

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to trace their journey through biological or chemical systems. studysmarter.co.ukcreative-proteomics.com This methodology is crucial for elucidating metabolic pathways, understanding reaction mechanisms, and quantifying molecular interactions. silantes.comsymeres.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently employed due to their non-radioactive nature, making them safe for a wide array of studies. studysmarter.co.uksymeres.com

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered. This effect provides valuable insights into reaction mechanisms. symeres.com In pharmaceutical research, deuterium labeling is particularly significant. It can alter the metabolic pathways of a drug, potentially leading to improved pharmacokinetic profiles, such as increased metabolic stability and a longer half-life. musechem.comwiseguyreports.com This can translate to enhanced efficacy and safety of therapeutic agents. wiseguyreports.com Furthermore, deuterated compounds serve as excellent internal standards in analytical techniques like mass spectrometry, ensuring accurate quantification of the target analyte. symeres.com

Overview of Carphenazine-d4 Dimaleate as a Research Probe

Carphenazine-d4 Dimaleate is the deuterated form of Carphenazine Dimaleate, an antipsychotic agent belonging to the phenothiazine (B1677639) class. medkoo.comdrugfuture.comdrugbank.com Carphenazine itself has been used in the management of schizophrenia. drugbank.combiosynth.comdrugbank.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. pharmaffiliates.com Specifically, this substitution occurs on the 2-hydroxyethyl group of the piperazinyl moiety. pharmaffiliates.com

As a research probe, Carphenazine-d4 Dimaleate is primarily utilized in pharmacokinetic and metabolic studies of carphenazine. symeres.com By using the deuterated version, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug. musechem.com The distinct mass of the deuterated compound allows it to be easily differentiated from its non-deuterated counterpart and endogenous molecules using mass spectrometry. This makes it an ideal internal standard for bioanalytical assays, leading to more precise and reliable quantification of carphenazine in biological samples. symeres.com

Chemical Profile of Carphenazine-d4 Dimaleate

| Property | Value |

| Chemical Formula | C₃₂H₃₅D₄N₃O₁₀S |

| Molecular Weight | 661.76 g/mol (approx.) |

| CAS Number | 1331636-24-8 pharmaffiliates.comguidechem.comchembk.com |

Note: The molecular weight of Carphenazine-d4 Dimaleate can be approximated by adding the mass of four deuterium atoms to the molecular weight of Carphenazine Dimaleate and subtracting the mass of four hydrogen atoms. The exact mass may vary slightly depending on the source.

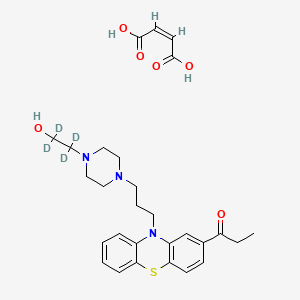

The molecular structure of Carphenazine-d4 Dimaleate consists of a phenothiazine core, which is a tricyclic system containing nitrogen and sulfur atoms. nih.gov This core is attached to a propanone group and a piperazinylpropyl side chain. nih.gov The piperazine (B1678402) ring is further substituted with a 2-hydroxyethyl-d4 group, where the four hydrogen atoms on the ethyl group are replaced by deuterium. pharmaffiliates.com The compound exists as a dimaleate salt, meaning two molecules of maleic acid are associated with one molecule of the carphenazine base. biosynth.comnih.gov

Physicochemical Properties

| Property | Description |

| Physical State | Typically a solid, often described as a yellow solid. cymitquimica.com |

| Solubility | Soluble in DMSO. |

| Melting Point | The melting point of the non-deuterated form, Carphenazine Dimaleate, is reported to be in the range of 170-177 °C. drugfuture.com Data for the deuterated compound is not readily available but is expected to be similar. delta-f.com |

| Stability | Recommended storage is at -20°C for long-term stability. medkoo.comsigmaaldrich.com It is stable for several weeks at ambient temperature during shipping. medkoo.com |

Applications in Scientific Research

The primary application of Carphenazine-d4 Dimaleate lies in its use as an internal standard for the quantitative analysis of carphenazine in biological matrices. Its utility extends to various areas of research:

Pharmacokinetic Studies: In drug development, understanding the ADME properties of a compound is critical. Carphenazine-d4 Dimaleate is used as a tool to precisely measure the concentration of carphenazine in plasma, urine, and other biological fluids over time. This data is essential for determining key pharmacokinetic parameters. symeres.com

Metabolic Pathway Analysis: By administering carphenazine to a biological system and using Carphenazine-d4 Dimaleate as an internal standard, researchers can identify and quantify the metabolites of carphenazine. clearsynth.comsymeres.com This helps in understanding how the drug is broken down in the body, which can have implications for its efficacy and potential for drug-drug interactions.

Bioanalytical Method Development: The development of robust and accurate analytical methods is a cornerstone of pharmaceutical research. Carphenazine-d4 Dimaleate is instrumental in the validation of these methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), ensuring their precision and accuracy. symeres.com

Synthesis and Manufacturing

The synthesis of Carphenazine-d4 Dimaleate involves the principles of deuterium labeling. While the specific proprietary methods for its synthesis are not publicly detailed, the general approach would involve introducing the deuterium atoms at a late stage of the synthesis of the carphenazine molecule to maximize efficiency. This is often achieved through the use of deuterated reagents.

A plausible synthetic route would involve the preparation of the non-deuterated carphenazine molecule, followed by a reaction to introduce the deuterated 2-hydroxyethyl group onto the piperazine ring. This could be accomplished using a deuterated version of a suitable reagent, such as deuterated ethylene (B1197577) oxide or a deuterated 2-haloethanol. The final step would be the formation of the dimaleate salt by reacting the deuterated carphenazine base with maleic acid.

Analytical Techniques

The detection and quantification of Carphenazine-d4 Dimaleate, and its use as an internal standard, rely on sophisticated analytical instrumentation.

Mass Spectrometry (MS): This is the primary technique for analyzing Carphenazine-d4 Dimaleate. symeres.comwiseguyreports.com When coupled with liquid chromatography (LC-MS), it allows for the separation of carphenazine and its deuterated internal standard from other components in a complex mixture, followed by their detection based on their mass-to-charge ratio. The mass difference between the deuterated and non-deuterated forms allows for their distinct and simultaneous measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of Carphenazine-d4 Dimaleate and verifying the position of the deuterium labels within the molecule. clearsynth.combusinessresearchinsights.comsymeres.com The absence of signals from the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide definitive proof of successful deuteration.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S.C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMISSXVDTVFZ-ZAKGLPAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)CC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Methodologies

Strategies for Deuterium (B1214612) Labeling

The introduction of deuterium into organic molecules can be accomplished through various synthetic routes. The choice of strategy depends on the desired location of the deuterium atoms, the stability of the target molecule, and the availability of starting materials.

Hydrogen/Deuterium Exchange (HDE) or Hydrogen Isotope Exchange (HIE) is a prevalent method for introducing deuterium into a molecule. rsc.org This approach involves the direct replacement of C-H bonds with C-D bonds by exposing the substrate to a deuterium source, often catalyzed to achieve site-selectivity. rsc.org A significant advantage of HIE is the potential for late-stage deuteration, which allows the isotopic label to be introduced at the end of a synthetic sequence, minimizing the need to carry expensive isotopes through multiple steps. x-chemrx.com

Deuterated water (D₂O) is a common, cost-effective, and readily available deuterium source for these reactions. x-chemrx.comnih.gov The process is typically facilitated by a catalyst to activate specific C-H bonds for exchange. nih.gov Photoredox catalysis, for example, can enable selective HIE at α-amino C(sp³)–H bonds in alkyl amine-based drugs through the merger of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov

| H/D Exchange Strategy | Catalyst System | Deuterium Source | Key Features |

| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., Iridium or organic dye), HAT co-catalyst (e.g., thiol) | D₂O | Enables selective deuteration at positions alpha to nitrogen atoms. nih.govnih.gov |

| Transition Metal Catalysis | Palladium (Pd), Iridium (Ir), or other transition metal complexes | D₂ gas or D₂O | Effective for various organic motifs, though requires synthesis of metal complexes. nih.govnih.gov |

| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) with Aluminum (Al) powder; Raney Nickel | D₂O | Environmentally benign system where D₂ gas is generated in situ. x-chemrx.comnih.gov |

An alternative and highly effective strategy involves building the molecule using precursors that already contain the deuterium label. This method offers excellent control over the location and number of incorporated deuterium atoms. A common approach in this category is the reduction of a suitable functional group with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govusask.ca

For phenothiazine (B1677639) derivatives structurally similar to carphenazine, such as fluphenazine, this method has been successfully employed. nih.govusask.ca The synthesis involves the reduction of an appropriate ester, amide, or imide precursor with LiAlD₄ to introduce deuterium atoms into the propylpiperazine side chain. nih.govusask.ca This route is highly analogous for the potential synthesis of Carphenazine-d4, where a precursor containing a reducible functional group at the desired labeling position would be treated with LiAlD₄.

| Precursor Functional Group | Deuterated Reagent | Resulting Labeled Moiety | Reference Example |

| Ester (e.g., -COOCH₃) | Lithium Aluminum Deuteride (LiAlD₄) | Deuterated alcohol (-CD₂OH) | Synthesis of [²H₂]fluphenazine from a methoxycarbonylethyl precursor. nih.govusask.ca |

| Imide (e.g., in a piperazine-dione ring) | Lithium Aluminum Deuteride (LiAlD₄) | Deuterated amine (-CD₂-NR-CD₂-) | Synthesis of [²H₄]fluphenazine from a dioxo-piperazinyl precursor. nih.gov |

| Amide (e.g., -CONR₂) | Lithium Aluminum Deuteride (LiAlD₄) | Deuterated amine (-CD₂-NR₂) | Synthesis of [²H₂]trifluoperazine from an amide precursor. usask.ca |

Catalytic Systems and Reaction Conditions for Deuteration

The efficiency and selectivity of deuteration reactions are highly dependent on the catalytic system and the specific reaction conditions employed. For H/D exchange reactions, various catalysts have been developed to activate otherwise inert C-H bonds.

Heterogeneous catalysts like palladium on carbon (Pd/C) and Raney nickel offer practical advantages, including ease of separation from the reaction mixture. x-chemrx.comnih.gov A notable system uses a combination of Pd/C and aluminum powder in D₂O, where deuterium gas is generated in situ, providing an environmentally benign and safe procedure. nih.gov Flow chemistry represents a modern approach to synthesis that can offer superior control over reaction parameters like temperature and time, which has been applied to deuteration reactions using Raney nickel catalysts. x-chemrx.com

Photoredox catalysis provides a mild and selective method for deuteration. nih.govucl.ac.uk These reactions are typically conducted at ambient temperature under visible light irradiation, using a photocatalyst to generate a key radical intermediate that is subsequently trapped by a deuterium atom from a donor. nih.gov

| Catalytic System | Typical Conditions | Key Advantages |

| Pd/C - Al | D₂O as solvent/deuterium source, microwave irradiation or sonication. nih.gov | In situ generation of D₂ gas, environmentally friendly. nih.gov |

| Raney Nickel | Flow chemistry setup, D₂O and catalytic D₂ gas. x-chemrx.com | Precise control of reaction parameters, high deuterium incorporation. x-chemrx.com |

| Photoredox (e.g., 4CzIPN) | Visible light, ambient temperature, thiol co-catalyst, D₂O. nih.gov | High regioselectivity, mild reaction conditions. nih.gov |

Considerations for Isotopic Purity and Enrichment

Following the synthesis of Carphenazine-d4 Dimaleate, it is crucial to determine its isotopic purity and the degree of deuterium enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while enrichment quantifies the abundance of the deuterium isotope at the labeled positions.

Several analytical techniques are essential for this characterization. High-Resolution Mass Spectrometry (HR-MS) is a primary tool used to confirm the mass of the labeled compound and to calculate the isotopic enrichment. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative intensities of the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and so on, species can be measured. After correcting for the natural isotopic abundance of other elements (like ¹³C and ¹⁵N), the percentage of the d4 species can be accurately calculated. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the structural integrity of the molecule and to verify the specific sites of deuteration. rsc.org In the ¹H NMR spectrum, the disappearance or reduction in the intensity of signals corresponding to the labeled positions provides direct evidence of successful deuteration. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the newly introduced deuterium atoms. nih.gov

| Analytical Technique | Information Provided | Purpose |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement, isotopic distribution pattern. | Confirms molecular formula and calculates the percentage of isotopic enrichment. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (¹H NMR) | Chemical shifts and signal integrations for protons. | Confirms the position of deuterium labels by observing the disappearance of proton signals. rsc.org |

| Nuclear Magnetic Resonance (²H NMR) | Chemical shifts for deuterium nuclei. | Directly observes and confirms the presence of deuterium at specific molecular sites. nih.gov |

| Liquid Chromatography (LC) | Separation of components in a mixture. | Ensures chemical purity by separating the final product from any unreacted starting materials or byproducts. rsc.org |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental in confirming the chemical structure and determining the concentration of Carphenazine-d4 Dimaleate. These techniques provide detailed information about the molecular framework and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including deuterated compounds like Carphenazine-d4 Dimaleate. The substitution of protons (¹H) with deuterium (B1214612) (²H or D) atoms induces noticeable changes in the NMR spectrum.

In the ¹H NMR spectrum of Carphenazine-d4 Dimaleate, the signals corresponding to the four deuterium-labeled positions on the piperazine (B1678402) ring are expected to be absent or significantly reduced in intensity. The chemical shifts of the remaining protons in the molecule are generally similar to those of the non-deuterated Carphenazine, though minor shifts, known as deuterium isotope effects, can occur. bibliotekanauki.pl These effects are typically small, manifesting as slight upfield or downfield shifts of neighboring proton signals. For instance, protons on carbons adjacent to the deuterated positions may experience these small shifts. nih.govmdpi.com The integration of the remaining proton signals relative to a known internal reference allows for the confirmation of the deuteration pattern and the assessment of isotopic purity. The aromatic protons of the phenothiazine (B1677639) ring system and the protons of the propyl chain and the hydroxyethyl (B10761427) group would remain visible and serve as key markers for the molecule's identity. oregonstate.edumdpi.comlibretexts.org

The study of deuterium isotope effects on ¹³C NMR chemical shifts can also provide valuable structural information, particularly regarding hydrogen bonding and molecular conformation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Carphenazine Moiety

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

| Propyl Chain Protons (-CH₂-) | 1.8 - 4.2 |

| Piperazine Ring Protons (-CH₂-) | 2.5 - 3.8 (non-deuterated positions) |

| Hydroxyethyl Group Protons (-CH₂-) | 2.7 - 4.0 |

Note: These are approximate ranges and can be influenced by the solvent and the presence of the dimaleate salt.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Mass spectrometry is indispensable for confirming the molecular weight and investigating the fragmentation patterns of Carphenazine-d4 Dimaleate. In a standard mass spectrum, the molecular ion peak ([M]⁺) for Carphenazine-d4 Dimaleate will appear at a mass-to-charge ratio (m/z) that is 4 units higher than that of the unlabeled Carphenazine, confirming the incorporation of four deuterium atoms.

The fragmentation pattern of phenothiazines is well-characterized and typically involves cleavage of the side chain attached to the nitrogen atom of the phenothiazine ring. researchgate.netbrieflands.com For Carphenazine, a major fragmentation pathway involves the cleavage of the bond between the propyl chain and the piperazine ring, leading to a characteristic base peak. In the mass spectrum of Carphenazine-d4 Dimaleate, the fragments containing the deuterated piperazine ring will exhibit a corresponding mass shift of +4 Da.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This high precision is crucial for unequivocally confirming the identity of Carphenazine-d4 Dimaleate and distinguishing it from other compounds with similar nominal masses.

Table 2: Key Mass Spectrometry Data for Carphenazine and Its Deuterated Analog

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Fragment Ion (m/z) |

|---|---|---|---|

| Carphenazine | C₂₄H₃₁N₃O₂S | 425.2137 | 126 (piperazine fragment) |

Data for Carphenazine is based on existing spectral data. massbank.euhmdb.ca Data for Carphenazine-d4 is predicted based on the structure.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating Carphenazine-d4 Dimaleate from complex matrices, such as biological fluids, and for its quantification.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS) for Bioanalytical Research

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.govresearchgate.net In bioanalytical research, Carphenazine-d4 Dimaleate serves as an ideal internal standard for the quantification of Carphenazine. aptochem.com

In a typical LC-MS/MS method, after extraction from the biological matrix (e.g., plasma or urine), the sample containing the analyte (Carphenazine) and the internal standard (Carphenazine-d4 Dimaleate) is injected into an LC system. researchgate.netcapes.gov.br A reversed-phase column is commonly used to separate the compounds based on their hydrophobicity. Although the deuterated and non-deuterated forms are chemically very similar, a slight difference in retention time can sometimes be observed. aptochem.com

Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are monitored for both Carphenazine and Carphenazine-d4 Dimaleate. The use of a stable isotope-labeled internal standard like Carphenazine-d4 Dimaleate compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification of the analyte. waters.com

Table 3: Example of LC-MS/MS Parameters for Phenothiazine Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile and water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | e.g., m/z 426.2 → m/z 126.1 (for Carphenazine) |

These parameters are illustrative and would be optimized during method development.

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Phenothiazines, including Carphenazine, are generally not sufficiently volatile for direct GC analysis and often require derivatization to increase their volatility and improve their chromatographic properties. jfda-online.com Common derivatization techniques include silylation or acylation of the hydroxyl group. jfda-online.com

The use of deuterated internal standards in GC-MS analysis is well-established and provides the same benefits of improved accuracy and precision as in LC-MS/MS. usask.ca After derivatization, both the derivatized analyte and the derivatized deuterated internal standard are analyzed by GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for each compound.

While LC-MS/MS is often preferred for the analysis of phenothiazines in biological fluids due to simpler sample preparation, GC-MS remains a valuable technique, particularly for specific research applications where its high chromatographic resolution is advantageous. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated are reliable and reproducible. When using Carphenazine-d4 Dimaleate as an internal standard in bioanalytical research, the method must be validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eufda.govfda.govau.dknih.gov

A full validation of a bioanalytical method typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nalam.ca

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. nalam.ca

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. nalam.ca

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a stable isotope-labeled internal standard like Carphenazine-d4 Dimaleate is highly recommended by regulatory agencies as it is considered the most appropriate choice to compensate for analytical variability. aptochem.comfda.gov

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |

| Selectivity | No significant interference at the retention times of the analyte and IS |

| Stability | Analyte concentration should be within ±15% of the nominal concentration |

Mechanistic and Pharmacological Research Applications

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects

The substitution of hydrogen atoms with deuterium (B1214612) in Carphenazine-d4 Dimaleate can be leveraged to study the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. By comparing the metabolic or degradation rates of Carphenazine with Carphenazine-d4 Dimaleate, researchers can gain insights into the reaction mechanisms.

Specifically, if the bond to a deuterium atom is broken in the rate-determining step of a metabolic pathway, a primary KIE will be observed, resulting in a slower reaction rate for the deuterated compound. This information is invaluable for identifying the specific sites of enzymatic attack (e.g., by cytochrome P450 enzymes) and for understanding the bio-transformation pathways of Carphenazine. While specific published studies detailing the KIE of Carphenazine-d4 Dimaleate are not prevalent, its use in such mechanistic studies is a primary application for deuterated analogs in pharmaceutical research.

In Vitro Pharmacological Studies (Non-Clinical)

In the controlled environment of in vitro studies, Carphenazine-d4 Dimaleate is essential for ensuring the accuracy of quantitative data.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (drug) for its target receptor. In these assays, Carphenazine is tested for its ability to bind to various neuroreceptors, such as dopamine (B1211576) and serotonin (B10506) receptors. To accurately quantify the concentration of Carphenazine bound to the receptor or remaining free in the solution, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is required.

Carphenazine-d4 Dimaleate is an ideal internal standard because it is chemically identical to Carphenazine but has a different mass. This allows it to be distinguished by the mass spectrometer, while co-eluting with the parent compound during chromatography. This co-elution corrects for any sample loss or variability during sample preparation and analysis, leading to highly reliable quantification of ligand-receptor binding.

Table 1: Application of Carphenazine-d4 Dimaleate in Receptor Binding Assays

| Assay Component | Role of Carphenazine | Role of Carphenazine-d4 Dimaleate | Analytical Technique |

| Ligand | The compound of interest whose binding affinity to the receptor is being measured. | Serves as an internal standard for accurate quantification of Carphenazine. | LC-MS/MS |

| Receptor | Typically a specific neurotransmitter receptor (e.g., Dopamine D2). | Not directly involved in binding but essential for the analytical method. | Radioligand binding or fluorescence-based assays. |

| Biological Matrix | Cell lysates, membrane preparations. | Added to the matrix to account for analytical variability. | Mass Spectrometry |

Understanding how Carphenazine interacts with metabolic enzymes, such as the cytochrome P450 (CYP) family, is crucial for predicting drug-drug interactions and metabolic stability. Enzyme kinetic studies determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Inhibition studies assess whether Carphenazine can inhibit the activity of these enzymes.

In these in vitro assays, Carphenazine-d4 Dimaleate is used as an internal standard to precisely measure the concentration of Carphenazine over time as it is metabolized by the enzyme. This accurate measurement is critical for calculating the kinetic parameters and determining the inhibitory potential (e.g., IC50 values) of Carphenazine against specific enzymes.

In Vivo Studies in Preclinical Models (Non-Human)

The use of Carphenazine-d4 Dimaleate extends to in vivo studies in animal models, providing robust data on the pharmacokinetics and disposition of Carphenazine.

Pharmacokinetic (PK) studies in animal models (e.g., rodents, canines) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. After administering Carphenazine to an animal, biological samples such as blood, plasma, and tissues are collected over time.

To analyze these samples, Carphenazine-d4 Dimaleate is added as an internal standard before sample processing and analysis by LC-MS/MS. This allows for the precise quantification of Carphenazine concentrations in different biological compartments, enabling the determination of key PK parameters like half-life, clearance, and volume of distribution. This information is vital for understanding how the drug behaves in a living system.

Table 2: Pharmacokinetic Parameters Determined Using Carphenazine-d4 Dimaleate as an Internal Standard

| PK Parameter | Description | Importance in Preclinical Research |

| Cmax | Maximum (peak) plasma concentration of a drug. | Indicates the extent of absorption. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure over time. |

| t1/2 | Half-life of the drug. | Determines the dosing interval and time to reach steady state. |

| CL | Clearance. | Measures the efficiency of drug elimination from the body. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution into tissues. |

In non-clinical biomarker research, scientists may investigate how Carphenazine affects the levels of endogenous molecules (biomarkers) that are indicative of a physiological state or disease. For instance, studies might explore the impact of Carphenazine on neurotransmitter levels or their metabolites in the brain or cerebrospinal fluid of animal models.

In such studies, Carphenazine-d4 Dimaleate would be used as an internal standard to accurately measure the concentration of the administered Carphenazine, allowing researchers to correlate drug exposure with changes in biomarker levels. This ensures that any observed changes in biomarkers can be confidently linked to the presence of the drug, providing a clearer understanding of its pharmacodynamic effects.

Research into Metabolic Fate and Pathways Non Clinical

Identification and Characterization of Metabolites using Isotopic Tracers

The fundamental advantage of using Carphenazine-d4 Dimaleate in metabolic research is its function as an isotopic tracer. When introduced into a research system, its metabolic journey can be meticulously tracked using mass spectrometry. The deuterium (B1214612) atoms increase the mass of the molecule by four atomic mass units. Consequently, any metabolites formed from Carphenazine-d4 will also be four mass units heavier than the corresponding metabolites of the unlabeled drug. This mass shift allows for the unambiguous identification of drug-related metabolites against a complex background of endogenous molecules.

In a typical non-clinical study, a biological sample (such as plasma, urine, or a liver microsome preparation) is analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is programmed to search for pairs of signals separated by four mass units, which correspond to the unlabeled metabolite and its deuterium-labeled counterpart. This "doublet" signature provides high confidence in identifying novel metabolites. While specific experimental data on the metabolites of Carphenazine are limited in publicly available literature, the use of its d4-labeled version would be the standard approach to discover and structurally elucidate its metabolic products.

Elucidation of Metabolic Pathways in Research Systems

While direct metabolic studies on Carphenazine are not extensively documented, its classification as a phenothiazine (B1677639) allows for the elucidation of its likely metabolic pathways based on well-established patterns for this class of compounds. hmdb.canih.gov Phenothiazines are known to undergo extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com The principal metabolic reactions for phenothiazines include oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides, hydroxylation of the aromatic rings, and modification of the aliphatic side chain, most commonly through N-dealkylation. nih.gov

For Carphenazine, predictive models suggest it is a substrate for CYP2D6. drugbank.com The metabolism of a similar phenothiazine, perphenazine, has been shown to involve multiple CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, particularly in the process of N-dealkylation. nih.gov Therefore, it is highly probable that Carphenazine follows similar biotransformation routes. The use of Carphenazine-d4 Dimaleate in research systems, such as human liver microsomes, would enable researchers to confirm these pathways and identify the specific enzymes responsible for each metabolic step. scispace.com

Table 1: Predicted Metabolic Pathways for Carphenazine

| Metabolic Reaction | Predicted Enzyme(s) | Resulting Metabolite Type |

| Sulfoxidation | CYP family enzymes | Carphenazine sulfoxide |

| Aromatic Hydroxylation | CYP family enzymes | Hydroxylated Carphenazine |

| N-dealkylation of piperazine (B1678402) side chain | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Dealkylated Carphenazine metabolites |

| Side chain oxidation | CYP family enzymes | Oxidized side-chain metabolites |

This table is based on established metabolic pathways for phenothiazines and predictive data for Carphenazine.

Quantitative Metabolic Profiling and Flux Analysis

Quantitative metabolic profiling aims to determine the concentration of a drug and its metabolites over time. In this context, Carphenazine-d4 Dimaleate serves as an ideal internal standard for quantitative analysis using mass spectrometry. genome.jp An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to the sample. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.

Because Carphenazine-d4 has nearly identical chemical behavior to the unlabeled Carphenazine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is detected as a separate ion. By comparing the instrument's response for the unlabeled analyte to the known concentration of the labeled internal standard, a precise quantification of Carphenazine and its metabolites can be achieved. This approach is crucial for pharmacokinetic studies that determine the rate of absorption, distribution, metabolism, and excretion (ADME) of a drug.

Metabolic flux analysis, which measures the rate of turnover in a metabolic pathway, can also be facilitated by stable isotope tracers like Carphenazine-d4 Dimaleate. By monitoring the rate at which the deuterium-labeled drug is converted into its various labeled metabolites, researchers can gain a dynamic understanding of its metabolic clearance.

Investigating Biotransformation Processes in Research Models

The investigation of biotransformation processes for a new chemical entity typically involves a variety of in vitro and in vivo research models. scispace.com In vitro models, such as human liver microsomes, S9 fractions, and cultured hepatocytes, are commonly used to study the initial metabolic pathways. scispace.comd-nb.info These systems contain the primary drug-metabolizing enzymes, including the cytochrome P450 family.

Table 2: Common Research Models for Biotransformation Studies

| Research Model | Purpose | Key Enzymes Present |

| Liver Microsomes | Study of Phase I (oxidative) metabolism | Cytochrome P450 (CYP) enzymes |

| S9 Fraction | Study of Phase I and Phase II (conjugative) metabolism | CYPs, UGTs, SULTs, GSTs |

| Hepatocytes (cultured) | Comprehensive metabolism and toxicity studies | Broad range of Phase I and II enzymes |

| Recombinant Enzymes | Identification of specific enzyme involvement | Single, specific drug-metabolizing enzyme |

Stability and Impurity Profiling in Research Material Development

Degradation Pathway Identification in Research Samples

While specific degradation pathways for Carphenazine-d4 Dimaleate are not extensively detailed in publicly available literature, the degradation of its non-deuterated counterpart, carbamazepine (B1668303), provides a foundational understanding. The degradation of carbamazepine is known to occur through several pathways, primarily involving oxidation. researchgate.netnih.govpharmgkb.org

One major route is the oxidation of the central heterocyclic ring, which can lead to the formation of various intermediates. researchgate.net Studies on carbamazepine have identified that its degradation can be initiated by the attack on the olefinic bond in the central ring. researchgate.net Advanced oxidation processes (AOPs) have been shown to effectively degrade carbamazepine, with hydroxyl and sulfate (B86663) radicals playing a significant role. mdpi.com These processes can break down the molecular structure, leading to a variety of transformation products. mdpi.com

Key degradation products identified in studies of carbamazepine include:

Carbamazepine 10,11-epoxide (CBZ-E): A major metabolite formed through the oxidation of the 10,11-double bond. pharmgkb.orgmdpi.com

Hydroxy-derivatives: Such as 2-hydroxy-carbamazepine (2-OH-CBZ) and 3-hydroxy-carbamazepine (3-OH-CBZ), formed through ring hydroxylation. pharmgkb.orgnih.gov

Di-hydroxy derivatives: Like 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ). mdpi.com

Ring contraction products: Leading to the formation of compounds like 9-acridinecarboxaldehyde. mdpi.com

It is plausible that Carphenazine-d4 Dimaleate would follow similar degradation pathways, with the deuterium (B1214612) atoms potentially influencing the rate of these reactions due to the kinetic isotope effect. nih.gov The identification of these pathways is crucial for predicting potential impurities and for developing appropriate storage and handling protocols.

Impurity Profiling and Analytical Standards Development

Impurity profiling is a critical step in the development of any research-grade material, including deuterated compounds. For carbamazepine, several synthesis-related impurities have been identified and are monitored to ensure the quality of the active pharmaceutical ingredient. thermoscientific.comthermoscientific.com These impurities can arise from starting materials, intermediates, or side reactions during the manufacturing process.

Commonly identified impurities in carbamazepine synthesis include:

Iminostilbene thermoscientific.comresearchgate.net

10,11-Dihydrocarbamazepine thermoscientific.comthermoscientific.com

9-Methylacridine thermoscientific.comthermoscientific.com

Iminodibenzyl thermoscientific.comresearchgate.net

The development of analytical standards for these impurities is essential for their accurate quantification. thermoscientific.com High-performance liquid chromatography (HPLC) coupled with UV detection is a common technique for impurity profiling of carbamazepine. thermoscientific.comthermoscientific.comthermoscientific.com The United States Pharmacopeia (USP) sets limits for individual and total impurities in carbamazepine. thermoscientific.comthermoscientific.com

For deuterated compounds like Carphenazine-d4 Dimaleate, the development of analytical standards is even more critical. These standards are used to calibrate instruments and to accurately quantify the analyte of interest in complex matrices. clearsynth.com The use of deuterated internal standards helps to compensate for matrix effects and improves the precision and accuracy of analytical methods, particularly in mass spectrometry-based applications. clearsynth.comresolvemass.ca

Table 1: Common Impurities in Carbamazepine Synthesis

| Impurity Name | Common Designation | Source |

|---|---|---|

| Iminostilbene | Impurity D thermoscientific.comresearchgate.net | Starting material/synthesis intermediate researchgate.net |

| 10,11-Dihydrocarbamazepine | Impurity A thermoscientific.comthermoscientific.com | Synthesis-related thermoscientific.com |

| 9-Methylacridine | Impurity B thermoscientific.comthermoscientific.com | Synthesis-related thermoscientific.com |

| Iminodibenzyl | Impurity E thermoscientific.comresearchgate.net | Synthesis-related researchgate.net |

| N-carbamoylcarbamazepine | Impurity C thermoscientific.com | Synthesis-related thermoscientific.com |

Stability Studies for Research-Grade Compounds

Stability studies are fundamental to establishing the shelf-life and appropriate storage conditions for research-grade compounds, including deuterated reference materials. mdpi.com These studies involve subjecting the compound to various environmental conditions, such as temperature and humidity, over a defined period. lgcstandards.com

Table 2: Parameters for Stability Testing of Research-Grade Compounds

| Parameter | Conditions | Purpose |

|---|---|---|

| Temperature | Accelerated (e.g., 40°C, 60°C) and long-term (e.g., 2-8°C, 25°C) lgcstandards.comeuropa.eu | To assess thermal stability and predict shelf-life. |

| Humidity | Varied relative humidity levels | To evaluate sensitivity to moisture. |

| Light | Exposure to UV and visible light | To determine photosensitivity. |

Quality Control Methodologies for Deuterated Reference Materials

The quality control (QC) of deuterated reference materials is essential to guarantee their identity, purity, and isotopic enrichment. otsuka.co.jp A variety of analytical techniques are employed to ensure these materials meet the stringent requirements for their intended use.

Key QC methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR are powerful tools for structural verification and for determining the degree and position of deuterium incorporation. sigmaaldrich.com For highly deuterated compounds, ²H NMR can be particularly informative. sigmaaldrich.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and isotopic distribution of the deuterated compound. resolvemass.capubcompare.ai High-resolution mass spectrometry (HRMS) provides accurate mass measurements for unambiguous identification. thermoscientific.com

Chromatographic Purity: HPLC and GC are used to assess the chemical purity of the compound and to quantify any impurities present. thermoscientific.comotsuka.co.jp

Karl Fischer Titration: This method is used to determine the water content of the material. otsuka.co.jp

The development and use of deuterated monitoring compounds are also part of a robust QC strategy, allowing for the continuous assessment of analytical method performance. nemc.us The goal is to produce a reference material with high chemical and isotopic purity, ensuring its reliability as an internal standard in quantitative analysis. nih.gov

Table 3: Analytical Techniques for QC of Deuterated Reference Materials

| Technique | Purpose |

|---|---|

| ¹H and ²H NMR | Structural confirmation, determination of isotopic enrichment and position of labeling. sigmaaldrich.com |

| LC-MS/GC-MS | Molecular weight confirmation, isotopic distribution analysis, impurity profiling. resolvemass.capubcompare.ai |

| HPLC/GC | Assessment of chemical purity and quantification of impurities. thermoscientific.comotsuka.co.jp |

Future Directions and Emerging Research Methodologies

Integration of Multi-Omics Approaches in Deuterated Compound Research

The integration of multi-omics—genomics, proteomics, and metabolomics—offers a systems-level understanding of the biological impact of deuterated compounds. mdpi.com By combining these approaches, researchers can move beyond isolated data points to build comprehensive models of cellular and organismal responses. unimi.itoup.com The use of deuterated compounds as stable isotope tracers is central to metabolomics, allowing for the precise tracking of metabolic pathways. silantes.comscispace.com

Multi-omics strategies are increasingly used to understand complex diseases and identify new therapeutic targets. oup.commdpi.com For instance, in cancer research, integrating proteomic and metabolomic data has revealed dysregulated metabolic pathways and potential biomarkers. mdpi.commdpi.com In this context, deuterated compounds can serve as probes to investigate these altered pathways. By introducing a deuterated substrate, such as a deuterated version of a key metabolite, scientists can trace its transformation through the metabolic network, identifying bottlenecks or shunts associated with a disease state. osti.gov This provides a dynamic view of metabolic flux that is often not achievable with static -omics measurements alone. osti.govnih.gov

The primary analytical techniques underpinning these multi-omics studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com MS, often coupled with liquid chromatography (LC), is particularly powerful for identifying and quantifying the vast array of molecules present in a biological sample. unimi.it Deuterium (B1214612) labeling aids in metabolite identification and quantification by providing a distinct mass shift, which helps to differentiate the tracer from endogenous molecules and improves the accuracy of measurements. nih.govresearchgate.net

A key application of this integrated approach is in drug discovery and development. unimi.it By using a multi-omics framework, researchers can elucidate the mechanism of action of a drug, identify off-target effects, and discover biomarkers for patient response. nih.gov Deuterated compounds, including isotopologues of drug candidates like Carphenazine-d4 Dimaleate, are invaluable in these studies for tracking drug metabolism and distribution (ADME). researchgate.netacs.org

| Omics Field | Application in Deuterated Compound Research | Key Insights Gained |

| Metabolomics | Tracing metabolic pathways and fluxes using deuterated substrates. silantes.comcreative-proteomics.com | Elucidation of metabolic network dynamics, identification of novel metabolic pathways, and quantification of flux changes in response to stimuli. nih.govcreative-proteomics.com |

| Proteomics | Studying changes in protein expression and turnover in response to deuterated compounds or by using techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). scispace.com | Understanding the cellular adaptation to metabolic changes, identifying protein targets of drug action, and measuring protein synthesis and degradation rates. scispace.comtandfonline.com |

| Genomics | Correlating genetic variations with differences in drug metabolism and response, often studied using deuterated drug analogues. | Identifying genetic polymorphisms in metabolic enzymes that affect the pharmacokinetics of deuterated and non-deuterated drugs. |

| Multi-Omics Integration | Combining data from metabolomics, proteomics, and genomics to build comprehensive models of biological systems. unimi.itoup.com | A holistic view of cellular responses, discovery of complex disease mechanisms, and identification of robust biomarkers. mdpi.commdpi.com |

Development of Novel Isotopic Labeling Strategies

The synthesis of deuterated compounds is a cornerstone of their application in research. The development of new and more efficient isotopic labeling methods is critical for expanding the accessibility and utility of molecules like Carphenazine-d4 Dimaleate. researchgate.net Traditional methods often involve multi-step syntheses starting from deuterated precursors, which can be time-consuming and expensive. researchgate.net Modern strategies focus on late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of its synthesis. acs.org

Recent advancements have centered on several key areas:

Hydrogen Isotope Exchange (HIE): This has become a standard for late-stage labeling. researchgate.net HIE reactions, often catalyzed by metals like iridium, allow for the direct replacement of hydrogen atoms with deuterium on a complex scaffold. acs.orgresearchgate.net This approach is highly valuable as it can often be performed on the final drug molecule, avoiding the need to re-synthesize it from scratch. acs.org

Photochemical Deuteration: The use of visible light to promote deuteration is an emerging sustainable and mild method. rsc.org Photochemical strategies can enable the deuteration of complex molecules, including pharmaceuticals and natural products, under gentle reaction conditions. rsc.org

Electrochemical Methods: Electrochemical synthesis offers a novel way to achieve deuteration, for example, through the reduction of organic halides using a deuterium source like heavy water (D₂O). xmu.edu.cn This technique provides an alternative to traditional chemical reagents. xmu.edu.cn

Enzymatic and Microbial Deuteration: Leveraging the high selectivity of enzymes, researchers are developing biocatalytic methods for deuteration. ansto.gov.au Microorganisms, such as specific yeast strains grown in deuterated media, can perform enantioselective deuteration, which is particularly important for producing chiral deuterated molecules. ansto.gov.au This is a significant advantage over many synthetic chemistry methods which may produce a mixture of enantiomers. ansto.gov.au

The choice of labeling strategy depends on the target molecule and the desired labeling pattern. For instance, while ¹³C-based tracers are common in metabolomics, deuterium labeling is often preferred due to lower precursor costs and efficient H/D exchange methods. scispace.com The development of these novel strategies is crucial for producing a wider range of deuterated compounds for research and therapeutic applications. researchgate.net

| Labeling Strategy | Description | Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals like iridium. researchgate.net | Ideal for late-stage functionalization of complex molecules; high efficiency. acs.org |

| Photochemical Deuteration | Uses visible light to initiate the deuteration process. rsc.org | Mild and sustainable reaction conditions; applicable to complex drug molecules. rsc.org |

| Electrochemical Deuteration | Employs an electric current to drive the deuteration reaction, often using heavy water as the deuterium source. xmu.edu.cn | Avoids the need for some traditional chemical reagents; offers good functional group tolerance. xmu.edu.cn |

| Microbial/Enzymatic Deuteration | Utilizes microorganisms or isolated enzymes to catalyze the incorporation of deuterium. ansto.gov.au | High enantioselectivity for chiral centers; can generate specific labeling patterns. ansto.gov.au |

| Synthesis from Deuterated Precursors | Traditional approach involving building the molecule from smaller, already deuterated starting materials. simsonpharma.com | Allows for precise control over the location of deuterium labels. |

Advanced Computational Modeling and Simulation in Isotope Chemistry

Computational chemistry provides powerful tools to understand and predict the behavior of isotopically labeled compounds. numberanalytics.com For deuterated molecules, a key area of study is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. numberanalytics.com By calculating KIEs, researchers can gain deep insights into reaction mechanisms, particularly the rate-determining steps. numberanalytics.comnumberanalytics.com

Advanced computational methods are being employed to model these effects with increasing accuracy:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly useful for studying enzymatic reactions. numberanalytics.comnih.gov The reacting portion of the system (e.g., the substrate and the enzyme's active site) is treated with high-level quantum mechanics, while the larger protein environment is modeled using more computationally efficient molecular mechanics. nih.govuj.edu.pl This allows for the simulation of complex biological systems. uj.edu.pl

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. numberanalytics.com It is frequently used to optimize the geometries of reactants and transition states and to compute vibrational frequencies, which are essential for predicting KIEs. acs.orgrsc.org

Path Integral Simulations: To accurately model KIEs, especially in reactions involving hydrogen tunneling, methods that account for nuclear quantum effects are necessary. nih.govnih.gov Path integral simulations, such as the PI-FEP/UM method, can be used to compute KIEs by simulating the quantum behavior of the nuclei. nih.gov These simulations have shown that quantum tunneling can be a significant factor in some enzymatic reactions. nih.gov

These computational models are not just theoretical exercises; they have practical applications. For example, by comparing computed KIEs with experimental values, researchers can validate their proposed reaction mechanisms. numberanalytics.com Furthermore, computational screening can guide the design of new catalysts for deuteration reactions or predict how deuteration will affect the metabolic stability of a drug candidate. acs.org As computational power increases and algorithms improve, these in silico methods will become even more integral to the study of isotope chemistry and the development of new deuterated compounds. rsc.org

| Computational Method | Description | Application in Deuterium Chemistry |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method where a small, reactive part of a system is treated with QM and the larger environment with MM. numberanalytics.comnih.gov | Modeling enzymatic reactions involving deuterated substrates to understand catalytic mechanisms and KIEs. nih.govuj.edu.pl |

| DFT (Density Functional Theory) | A quantum mechanical method for calculating the electronic structure of molecules. numberanalytics.com | Calculating the energies and vibrational frequencies of molecules and transition states to predict KIEs. acs.orgrsc.org |

| Path Integral Simulations | A method that explicitly includes nuclear quantum effects like zero-point energy and tunneling. nih.govnih.gov | Accurately computing KIEs in reactions where quantum tunneling of hydrogen/deuterium is significant. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Studying how deuteration affects the structure, dynamics, and interactions of a molecule within a biological system. nih.gov |

Expanding Applications of Deuterated Compounds in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Stable isotope tracers, including deuterated compounds, are indispensable tools in this field. nih.gov They allow researchers to follow molecules through intricate biological networks, providing a dynamic picture of metabolism that is essential for a systems-level understanding. silantes.comresearchgate.net

The application of deuterated compounds in systems biology is expanding beyond traditional metabolic tracing:

Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying the rates (fluxes) of metabolic pathways. creative-proteomics.com By introducing a deuterated substrate and measuring the pattern of deuterium incorporation into downstream metabolites using MS or NMR, researchers can calculate the in vivo activity of different pathways. osti.gov This is crucial for identifying metabolic bottlenecks in engineered microorganisms for biofuel production or understanding metabolic reprogramming in diseases. osti.gov

Dynamic Metabolomics: While conventional metabolomics provides a snapshot of metabolite levels, stable isotope tracing enables dynamic studies of how these pools change over time. scispace.com For example, using D₂O (heavy water) to label newly synthesized proteins and metabolites allows for the measurement of turnover rates on a system-wide scale. scispace.com

Tracing Nutrient and Ecological Interactions: In environmental and ecological research, deuterated compounds can be used to trace the flow of nutrients through ecosystems and food webs. silantes.com This helps to elucidate the roles of different organisms and their metabolic interactions within a community. silantes.com

Probing Drug-Metabolism Interactions: Deuterated analogues of drugs are used to study how a therapeutic agent interacts with and is modified by the body's metabolic network. ontosight.aithalesnano.com This information is vital for understanding drug efficacy and potential interactions with endogenous metabolic pathways.

The ability to trace molecular transformations is fundamental to systems biology. silantes.com As analytical techniques become more sensitive, researchers will be able to track the fate of deuterated compounds with greater precision and in more complex systems, from single cells to whole organisms. mdpi.com This will continue to drive new discoveries in our understanding of health, disease, and the intricate workings of biological systems.

Q & A

Basic: What is the primary role of Carphenazine-d4 Dimaleate in pharmacological research, and how does its deuterated structure influence its application?

Methodological Answer:

Carphenazine-d4 Dimaleate is a deuterated analog of carphenazine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated carphenazine in biological matrices. The deuterium substitution reduces metabolic degradation rates, improving signal stability during analysis . For example, researchers can spike known concentrations into plasma samples to calibrate instrument responses, ensuring accurate pharmacokinetic measurements.

Basic: What analytical techniques are most suitable for characterizing the purity and stability of Carphenazine-d4 Dimaleate?

Methodological Answer:

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess chemical purity (>99% is typical for deuterated standards).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation and structural integrity.

- Thermogravimetric Analysis (TGA) to evaluate stability under varying temperatures, particularly for storage recommendations (e.g., -20°C for long-term stability) .

Data should be cross-validated with certified reference materials (CRMs) to minimize batch-to-batch variability.

Advanced: How can researchers design experiments to investigate isotopic effects of Carphenazine-d4 Dimaleate on receptor binding kinetics?

Methodological Answer:

A comparative study using radioligand displacement assays is recommended:

- Step 1: Use [³H]-labeled carphenazine (non-deuterated) in competition assays with Carphenazine-d4 Dimaleate to measure binding affinities (Ki) for dopamine D2 receptors.

- Step 2: Analyze dissociation rates via surface plasmon resonance (SPR) to quantify deuterium’s impact on binding kinetics.

- Step 3: Validate findings with computational models (e.g., molecular dynamics simulations) to correlate isotopic substitution with conformational changes in receptor-ligand interactions .

Note: Ensure controls account for solvent isotope effects (e.g., D2O vs. H2O) .

Advanced: How should researchers address contradictions in pharmacokinetic data between Carphenazine-d4 Dimaleate and its non-deuterated counterpart?

Methodological Answer:

Contradictions often arise from:

- Metabolic Differences: Deuterium may alter cytochrome P450 metabolism. Use hepatic microsomal assays to compare metabolic half-lives (t½) and identify specific enzyme isoforms involved (e.g., CYP3A4 vs. CYP2D6).

- Tissue Distribution Variability: Employ whole-body autoradiography in animal models to track deuterated vs. non-deuterated compound distribution.

- Statistical Reconciliation: Apply multivariate regression models to isolate isotopic effects from confounding variables (e.g., protein binding efficiency) .

Publish raw data in appendices to facilitate reproducibility .

Basic: What are the best practices for synthesizing Carphenazine-d4 Dimaleate with high isotopic enrichment?

Methodological Answer:

- Deuterium Incorporation: Use catalytic deuteration under controlled conditions (e.g., Pd/C in D2O at 80°C) to target specific hydrogen positions.

- Purification: Perform recrystallization in deuterated solvents (e.g., DMSO-d6) to minimize proton back-exchange.

- Quality Control: Verify isotopic purity (>98 atom% D) via mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy to confirm absence of non-deuterated impurities .

Advanced: How can Carphenazine-d4 Dimaleate be integrated into studies investigating blood-brain barrier (BBB) penetration of antipsychotic agents?

Methodological Answer:

- In Vitro Models: Use primary bovine brain endothelial cells in transwell assays to measure permeability (Papp). Compare Carphenazine-d4 Dimaleate with non-deuterated carphenazine to assess deuterium’s impact on passive diffusion.

- In Vivo Correlation: Administer both compounds to rodents and quantify brain-to-plasma ratios via LC-MS/MS , normalizing for plasma protein binding differences.

- Data Interpretation: Apply two-way ANOVA to distinguish isotopic effects from biological variability .

Basic: What statistical approaches are critical when analyzing dose-response data involving Carphenazine-d4 Dimaleate?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50/IC50 values.

- Error Analysis: Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for potency metrics.

- Visualization: Present dose-response curves with 95% confidence bands and raw data points to highlight variability .

Advanced: What strategies mitigate batch-to-batch variability in deuterated compounds like Carphenazine-d4 Dimaleate during large-scale studies?

Methodological Answer:

- Batch Standardization: Characterize each batch using certified analytical methods (e.g., USP/Ph. Eur. guidelines) and document deviations in supplementary materials.

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life and storage conditions.

- Inter-laboratory Calibration: Share reference samples with collaborating labs to harmonize analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.